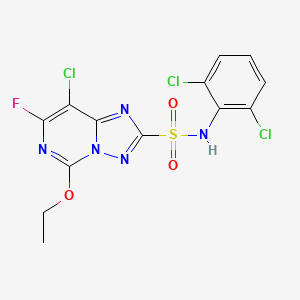

8-Chloro Diclosulam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-Chloro Diclosulam is a derivative of diclosulam, a sulfonanilide herbicide belonging to the triazolopyrimidine chemical family. It is primarily used as a soil-applied herbicide for controlling broadleaf weeds in various crops, including soybeans, peanuts, and cereals . The compound is known for its low aqueous solubility, non-volatility, and moderate persistence in soil systems .

Métodos De Preparación

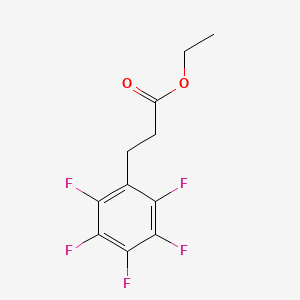

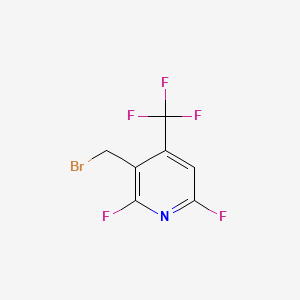

The synthesis of 8-Chloro Diclosulam involves a condensation reaction between 2-(chlorosulfonyl)-7-fluoro-5-ethoxy[1,2,4]triazolo[1,5-c]pyrimidine and 2,6-dichloroaniline in an organic solvent . The reaction is catalyzed by 3,5-dimethylpyridine, and the organic solvent used is a mixed solvent containing dimethyl sulfoxide (DMSO) . The mole ratio of the reactants is typically 1:1 to 1:5, and the reaction conditions are optimized to achieve high yield and product purity . This method is suitable for industrial production due to its simplicity and safety .

Análisis De Reacciones Químicas

8-Chloro Diclosulam undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine and bromine . The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives .

Aplicaciones Científicas De Investigación

8-Chloro Diclosulam has several scientific research applications:

Chemistry: It is used as a model compound for studying the synthesis and reactivity of triazolopyrimidine derivatives.

Biology: The compound is used to study the effects of herbicides on plant physiology and metabolism.

Industry: It is used in the formulation of herbicides for agricultural applications.

Mecanismo De Acción

8-Chloro Diclosulam exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants . This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the target weeds . The compound’s molecular targets include the ALS enzyme and associated metabolic pathways .

Comparación Con Compuestos Similares

8-Chloro Diclosulam is compared with other similar compounds, such as:

Diclosulam: The parent compound, which also inhibits ALS but lacks the additional chlorine atom.

Chlorimuron: Another ALS inhibitor with a similar mode of action but different chemical structure.

Flumioxazin: A herbicide with a different mode of action, targeting protoporphyrinogen oxidase (PPO) instead of ALS.

The uniqueness of this compound lies in its specific chemical structure, which provides distinct herbicidal properties and environmental behavior compared to other ALS inhibitors .

Propiedades

Fórmula molecular |

C13H9Cl3FN5O3S |

|---|---|

Peso molecular |

440.7 g/mol |

Nombre IUPAC |

8-chloro-N-(2,6-dichlorophenyl)-5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |

InChI |

InChI=1S/C13H9Cl3FN5O3S/c1-2-25-13-18-10(17)8(16)11-19-12(20-22(11)13)26(23,24)21-9-6(14)4-3-5-7(9)15/h3-5,21H,2H2,1H3 |

Clave InChI |

LETGQJLCXNKLMN-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=NC(=C(C2=NC(=NN21)S(=O)(=O)NC3=C(C=CC=C3Cl)Cl)Cl)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)

![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)

![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)

![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)

![2-Bromo-7-fluoro-6-iodobenzo[b]furan-3(2H)-one](/img/structure/B15292529.png)